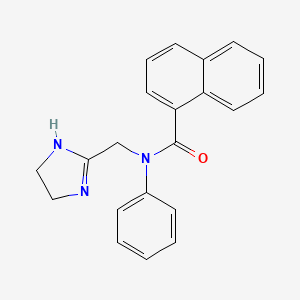
N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is a complex organic compound that features an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide typically involves the reaction of 2-imidazoline derivatives with naphthalenecarboxylic acid derivatives. One common method includes the use of aldehydes and ethylenediamine in the presence of tert-butyl hypochlorite to form the imidazoline ring . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenecarboxamide moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium iodide and anhydrous magnesium sulfate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole and naphthalenecarboxamide derivatives, which can have different functional properties and applications.
Aplicaciones Científicas De Investigación
N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazoline ring can bind to imidazoline receptors, modulating their activity and leading to various physiological effects . The phenyl and naphthalenecarboxamide groups can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Uniqueness: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is unique due to its combination of an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
32421-56-0 |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H19N3O/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)24(15-20-22-13-14-23-20)17-9-2-1-3-10-17/h1-12H,13-15H2,(H,22,23) |
Clave InChI |
NRJIXIBPYXAQHK-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















